molecular formula C9H7Cl3O3 B13757186 3-(2,4,6-Trichlorophenoxy)propanoic acid CAS No. 53548-21-3

3-(2,4,6-Trichlorophenoxy)propanoic acid

Cat. No.: B13757186
CAS No.: 53548-21-3
M. Wt: 269.5 g/mol
InChI Key: CJFMEZGDFLYDEP-UHFFFAOYSA-N
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Description

3-(2,4,6-Trichlorophenoxy)propanoic acid is an organic compound with the molecular formula C9H7Cl3O3. It is a chlorinated phenoxy acid, which is often used in various chemical and industrial applications. This compound is known for its role as an intermediate in the synthesis of herbicides and other agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2,4,6-Trichlorophenoxy)propanoic acid can be synthesized through the reaction of 2,4,6-trichlorophenol with chloroacetic acid under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and distillation, is common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,6-Trichlorophenoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated phenoxy acids.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids and other oxidized derivatives.

    Reduction: Formation of less chlorinated phenoxy acids.

    Substitution: Formation of substituted phenoxy acids with various functional groups.

Scientific Research Applications

3-(2,4,6-Trichlorophenoxy)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of herbicides and other agrochemicals.

    Biology: Studied for its effects on plant growth and development.

    Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,4,6-Trichlorophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to mimic the action of natural plant hormones, such as auxins, leading to uncontrolled growth and development in plants. This property makes it an effective herbicide, as it disrupts the normal growth processes of weeds and other unwanted vegetation.

Comparison with Similar Compounds

3-(2,4,6-Trichlorophenoxy)propanoic acid can be compared with other similar compounds, such as:

    2-(2,4,5-Trichlorophenoxy)propanoic acid (Fenoprop): Another chlorinated phenoxy acid used as a herbicide. It has a similar structure but differs in the position of chlorine atoms.

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action but fewer chlorine atoms.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with similar herbicidal properties but different structural features.

The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity.

Properties

CAS No.

53548-21-3

Molecular Formula

C9H7Cl3O3

Molecular Weight

269.5 g/mol

IUPAC Name

3-(2,4,6-trichlorophenoxy)propanoic acid

InChI

InChI=1S/C9H7Cl3O3/c10-5-3-6(11)9(7(12)4-5)15-2-1-8(13)14/h3-4H,1-2H2,(H,13,14)

InChI Key

CJFMEZGDFLYDEP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCCC(=O)O)Cl)Cl

Origin of Product

United States

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